

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Diisoamyl Disulfide

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Compound of Interest

Compound Name: Diisoamyl disulfide

Cat. No.: B147390

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Abstract

This application note provides a comprehensive guide to understanding the electron ionization (EI) mass spectrometry fragmentation pattern of **diisoamyl disulfide** (C₁₀H₂₂S₂). As a compound of interest in flavor, fragrance, and chemical industries, its unambiguous identification is critical. We detail the characteristic fragmentation pathways, including disulfide bond cleavage, carbon-sulfur bond scission, and intramolecular hydrogen rearrangements. A robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of **diisoamyl disulfide** is provided, designed for researchers, quality control analysts, and drug development professionals. This guide synthesizes theoretical principles with practical, field-proven methodologies to ensure accurate and reproducible results.

Introduction

Diisoamyl disulfide, also known as bis(3-methylbutyl) disulfide, is a symmetrical dialkyl disulfide with the molecular formula C₁₀H₂₂S₂ and a molecular weight of approximately 206.41 g/mol. [1][2] It is recognized for its characteristic sweet, onion-like odor and is used in the flavor and fragrance industry. [3] Beyond its sensory applications, the analysis of organic disulfides is crucial in various fields, including environmental science and biochemistry, where disulfide bonds are fundamental to protein structure. [4][5]

Understanding the fragmentation behavior of **diisoamyl disulfide** under electron ionization (EI) is paramount for its identification in complex matrices. The high energy (70 eV) employed in EI-MS induces reproducible fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. This document elucidates these fragmentation patterns and provides a validated protocol for analysis.

The Chemistry of Disulfide Fragmentation

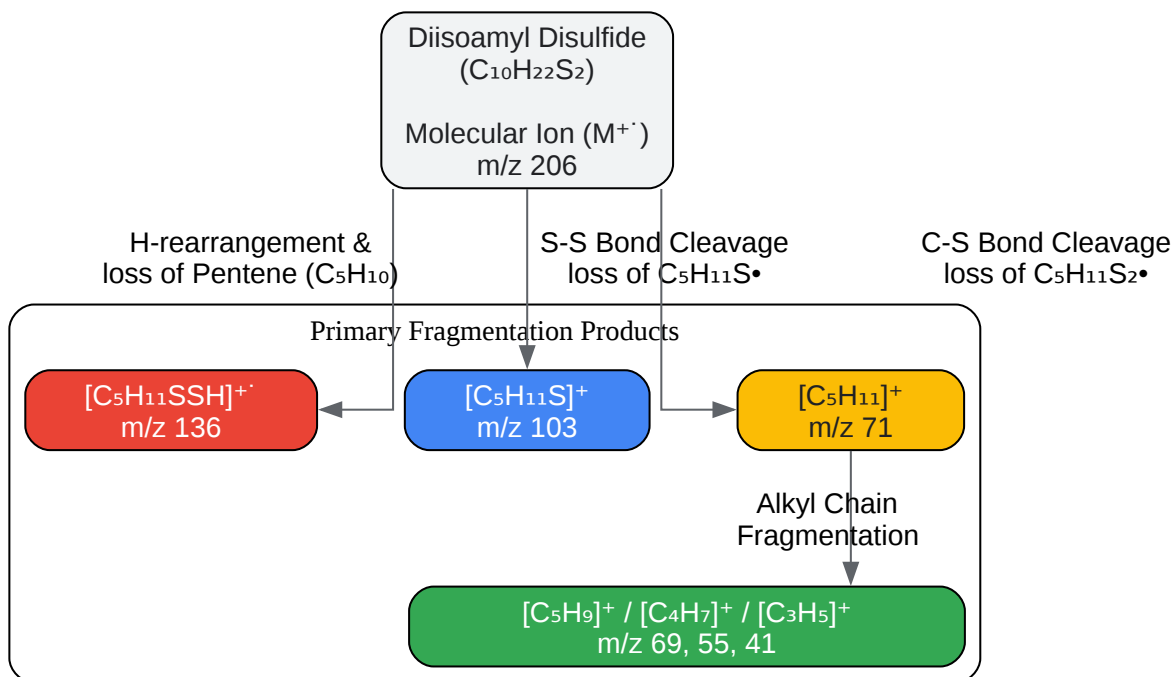
When a **diisoamyl disulfide** molecule enters the ion source of a mass spectrometer, it is bombarded by a high-energy electron beam. This process ejects an electron from the molecule, forming an energetically unstable molecular ion ($M^{+\cdot}$) with a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Molecular Ion ($M^{+\cdot}$): $C_{10}H_{22}S_2^{+\cdot}$, m/z 206

This molecular ion readily undergoes fragmentation through several competing pathways to form more stable daughter ions. The primary fragmentation mechanisms for symmetrical dialkyl disulfides are well-documented and involve the cleavage of the S-S, C-S, and C-C bonds, often accompanied by hydrogen rearrangements.^[4]

Primary Fragmentation Pathways

The fragmentation of the **diisoamyl disulfide** molecular ion (m/z 206) is dominated by a few key pathways, which are visualized in the diagram below.



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Caption: Primary EI fragmentation pathways of **diisoamyl disulfide**.

- **Intramolecular Hydrogen Rearrangement and Alkene Elimination:** This is a highly characteristic pathway for many dialkyl disulfides.[4] A hydrogen atom from one of the isoamyl alkyl chains rearranges onto a sulfur atom, followed by the elimination of a neutral pentene molecule (C_5H_{10} , 70 Da). This results in the formation of the 3-methylbutanethiol persulfide ion at m/z 136.
- **S-S Bond Cleavage:** Homolytic cleavage of the weak sulfur-sulfur bond is a common and predictable fragmentation event. This scission results in the formation of an isoamylthio cation ($[C_5H_{11}S]^+$) at m/z 103 and a corresponding isoamylthio radical.
- **C-S Bond Cleavage:** The cleavage of the carbon-sulfur bond leads to the formation of a stable secondary carbocation, the isoamyl cation ($[C_5H_{11}]^+$), at m/z 71. This ion often serves as the base peak or a very abundant peak in the spectrum of long-chain alkyl compounds.[6]

- Alkyl Chain Fragmentation: The isoamyl cation (m/z 71) and the molecular ion can undergo further fragmentation, leading to the loss of methyl and ethyl groups, producing smaller, common hydrocarbon fragments such as those observed at m/z 55, 43, and 41.

Quantitative Data Summary

The expected mass spectrum of **diisoamyl disulfide** is a composite of the ions generated through the pathways described above. The relative abundance of each ion provides further confidence in structural assignment.

m/z (Mass-to-Charge Ratio)	Proposed Ion Structure	Fragmentation Pathway Description
206	$[C_{10}H_{22}S_2]^+$	Molecular Ion (M^+)
136	$[C_5H_{11}SSH]^+$	Loss of neutral pentene (C_5H_{10}) via hydrogen rearrangement. [4]
103	$[C_5H_{11}S]^+$	Cleavage of the S-S disulfide bond.
71	$[C_5H_{11}]^+$	Cleavage of the C-S bond to form the isoamyl cation.
55	$[C_4H_7]^+$	Fragmentation of the isoamyl alkyl chain.
43	$[C_3H_7]^+$	Fragmentation of the isoamyl alkyl chain (isopropyl cation).
41	$[C_3H_5]^+$	Fragmentation of the isoamyl alkyl chain (allyl cation).

Table 1: Summary of characteristic ions in the EI mass spectrum of **diisoamyl disulfide**. Data is consistent with spectra available in the NIST Mass Spectrometry Data Center.[\[2\]](#)

Experimental Protocol: GC-MS Analysis

This protocol provides a validated method for the separation and identification of **diisoamyl disulfide** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

Workflow Overview



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Caption: Experimental workflow for the GC-MS analysis of **diisoamyl disulfide**.

Materials and Reagents

- **Diisoamyl disulfide** standard (≥98% purity)
- Hexane or Dichloromethane (GC grade)
- Autosampler vials with septa
- Micropipettes and tips

Instrumentation

- A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent 7890B GC with 5977A MSD, or equivalent).^[7]
- GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane phase (e.g., DB-5ms, HP-5ms, or equivalent).

Sample Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of **diisoamyl disulfide** standard and dissolve in 100 mL of hexane in a volumetric flask.

- Working Solution (1 µg/mL): Perform a 1:100 dilution of the stock solution with hexane to create a working standard for injection.
- Transfer: Transfer 1 mL of the working solution to a 2 mL autosampler vial and cap securely.

GC-MS Parameters

Gas Chromatograph (GC) Conditions:

- Injection Port: Splitless mode
- Injector Temperature: 250°C
- Injection Volume: 1 µL
- Carrier Gas: Helium
- Flow Rate: 1.0 mL/min (constant flow)
- Oven Program:
 - Initial Temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Final Hold: Hold at 280°C for 5 minutes

Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Scan Range: m/z 35 - 350

- Solvent Delay: 3 minutes

Data Analysis and Interpretation

- Peak Identification: Following the run, examine the Total Ion Chromatogram (TIC). The peak corresponding to **diisoamyl disulfide** should elute at a specific retention time determined by the column and conditions.
- Spectrum Generation: Obtain the mass spectrum by averaging the scans across the identified chromatographic peak.
- Verification:
 - Confirm the presence of the molecular ion at m/z 206.
 - Identify the key fragment ions as detailed in Table 1 (m/z 136, 103, 71, etc.).
 - Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for a match score. A high-quality match confirms the compound's identity.

Conclusion

The mass spectrometry fragmentation of **diisoamyl disulfide** is a predictable process governed by the fundamental principles of organic mass spectrometry. The key diagnostic ions at m/z 206 (M^{+}), 136, 103, and 71 provide a robust fingerprint for its unambiguous identification. The GC-MS protocol outlined in this note offers a reliable and reproducible method for the analysis of this compound in various applications. By understanding the causality behind the fragmentation, researchers can confidently identify **diisoamyl disulfide** and differentiate it from isomeric or structurally related compounds.

References

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